molecular formula C9H13NS B13603612 3-(2-(Thiophen-3-yl)ethyl)azetidine

3-(2-(Thiophen-3-yl)ethyl)azetidine

Cat. No.: B13603612
M. Wt: 167.27 g/mol
InChI Key: YBWRXQJGEDKAHB-UHFFFAOYSA-N
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Description

3-(2-(Thiophen-3-yl)ethyl)azetidine is a heterocyclic compound that features both a thiophene ring and an azetidine ring The thiophene ring is a five-membered ring containing one sulfur atom, while the azetidine ring is a four-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Thiophen-3-yl)ethyl)azetidine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction, followed by the addition of the thiophene derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Thiophen-3-yl)ethyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form secondary amines.

    Substitution: Both the thiophene and azetidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted thiophene and azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-(2-(Thiophen-3-yl)ethyl)azetidine involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological receptors and enzymes, while the azetidine ring can form hydrogen bonds and other interactions with target molecules. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiophene and azetidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3-(2-thiophen-3-ylethyl)azetidine

InChI

InChI=1S/C9H13NS/c1(2-9-5-10-6-9)8-3-4-11-7-8/h3-4,7,9-10H,1-2,5-6H2

InChI Key

YBWRXQJGEDKAHB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCC2=CSC=C2

Origin of Product

United States

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